molecular formula C12H21NO2 B13281495 2-Azaspiro[4.7]dodecane-4-carboxylic acid

2-Azaspiro[4.7]dodecane-4-carboxylic acid

Cat. No.: B13281495
M. Wt: 211.30 g/mol
InChI Key: WHRKVMWYLRDSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.7]dodecane-4-carboxylic acid (CAS 1341889-10-8) is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . It features a carboxylic acid functional group (-COOH) attached to a unique spirocyclic structure containing a nitrogen atom . Carboxylic acids are a common class of organic acids that are polar and can participate in hydrogen bonding, which influences their physical properties and solubility . As a building block in medicinal chemistry and drug discovery, this spirocyclic scaffold is valued for its three-dimensional complexity, which can be used to explore novel chemical space and improve the physicochemical properties of lead compounds. The carboxylic acid group offers a versatile handle for synthetic modification, allowing researchers to create amides, esters, and other derivatives through straightforward synthetic routes. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-azaspiro[4.7]dodecane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-11(15)10-8-13-9-12(10)6-4-2-1-3-5-7-12/h10,13H,1-9H2,(H,14,15)

InChI Key

WHRKVMWYLRDSHA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CNCC2C(=O)O

Origin of Product

United States

The Broader Context of Azaspirocyclic Systems

To appreciate the potential role of 2-Azaspiro[4.7]dodecane-4-carboxylic acid, it is essential to examine the chemical family to which it belongs.

Advanced Synthetic Methodologies for 2 Azaspiro 4.7 Dodecane 4 Carboxylic Acid and Its Congeners

Retrosynthetic Analysis of the 2-Azaspiro[4.7]dodecane-4-carboxylic acid Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, the primary disconnections focus on the formation of the spirocyclic core and the installation of the carboxylic acid functionality.

A key feature of the target is the spiro center, a quaternary carbon atom where the two rings are fused. youtube.com A logical retrosynthetic approach involves disconnections that simplify this sterically congested center. One strategy is to disconnect the C-N bond of the pyrrolidine (B122466) ring, which could be formed via an intramolecular cyclization or a multicomponent reaction. This leads back to a functionalized cyclooctane (B165968) precursor.

An alternative disconnection strategy targets the carbon-carbon bonds of the pyrrolidine ring. For instance, a disconnection adjacent to the spiro center could reveal a precursor amenable to a rearrangement reaction, such as a pinacol-type rearrangement, to form the quaternary carbon. youtube.com Another powerful approach involves disconnecting both rings at the spiro center, leading to a linear precursor with functional groups at both ends, poised for a dual cyclization strategy. Methodologies like Ring-Closing Metathesis (RCM) or intramolecular alkylations are well-suited for such transformations. The carboxylic acid group can be envisioned as arising from the hydrolysis of a corresponding ester or nitrile, or it can be carried through the synthesis from a suitable amino acid precursor.

Core Skeleton Construction Strategies

The construction of the 2-azaspiro[4.7]dodecane skeleton can be achieved through a variety of modern synthetic transformations. These strategies often focus on the efficient formation of the challenging spirocyclic junction.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic and spirocyclic systems, including nitrogen-containing heterocycles. nih.gov The reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethylene.

For the synthesis of a 2-azaspiro[4.7]dodecane precursor, a suitable diene substrate would be required. This precursor would feature a cyclooctane ring substituted with two alkenyl chains at one carbon, one of which is attached to a nitrogen atom. Subjecting this diene to RCM conditions would then form the five-membered pyrroline (B1223166) ring fused at the spiro center. nih.gov Subsequent reduction of the resulting double bond would yield the saturated 2-azaspiro[4.7]dodecane core. A key advantage of RCM is its functional group tolerance, although electron-rich amines can sometimes pose challenges by coordinating to the metal catalyst. nih.gov This can often be overcome by using N-protecting groups, such as tosyl or carbamate (B1207046) groups, which reduce the nucleophilicity of the nitrogen atom. nih.gov

CatalystSubstrate TypeProduct Ring SystemTypical YieldReference
Grubbs' First Generation (G-I)Tosyl-protected bis-allylamine3-PyrrolineGood to Excellent nih.gov
Grubbs' Second Generation (G-II)N-Tosyl diene with phenyl substituentSubstituted TetrahydropyridineUp to 97% nih.gov
Hoveyda-Grubbs (HG-II)Unsubstituted bis-allylamine3-PyrrolineGood nih.gov
Grubbs' CatalystGeminal diallyl derivativesSpirocyclopentenyl productsGood nih.gov

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that couples a secondary amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines. acs.org This reaction is particularly valuable for creating highly functionalized building blocks that can be further elaborated into complex scaffolds. researchgate.netresearchgate.net

In the context of constructing the 2-azaspiro[4.7]dodecane system, the Petasis reaction can be employed to generate a key homoallylic amine intermediate. For example, a three-component reaction between cyclooctanone, an amino acid ester (like glycine (B1666218) methyl ester), and an allylboronic acid derivative would yield a precursor containing the necessary atoms for the azaspiro core. researchgate.net This intermediate, possessing both an amine and an alkene, is then perfectly primed for a subsequent RCM reaction to close the second ring, demonstrating a powerful Petasis/Grubbs reaction sequence. researchgate.netnih.gov This strategy allows for the rapid assembly of complex, 3D-shaped spirocyclic systems from simple starting materials. researchgate.netnih.gov

Carbonyl ComponentAmine ComponentBoronic Acid ComponentKey Intermediate/ProductReference
Ketones/AldehydesSecondary AminesVinylboronic acidAllylamines acs.org
Cyclic KetonesMethanolic AmmoniaAllylboronic acid pinacol (B44631) esterδ-Amino acids (after cross-metathesis) researchgate.net
Various CarbonylsVarious AminesVarious Boronic AcidsHighly functionalized amines researchgate.net

Intramolecular cyclization represents a direct and efficient method for the construction of ring systems, including azaspirocycles. These reactions involve the formation of a new bond between two reactive centers within the same molecule. A variety of strategies can be employed, often relying on the generation of a reactive intermediate that triggers the ring-closing event.

One modern approach involves photoinduced radical cyclizations. nih.gov For instance, a precursor containing a suitable carboxylic acid and an alkyne acceptor sidechain can be converted into a redox-active ester. Under photocatalytic conditions, this ester can undergo reductive decarboxylation to generate a radical, which then cyclizes onto the alkyne to form the spirocyclic core with a useful exocyclic alkene moiety. nih.gov Another strategy is the cascade Meerwein addition/cyclization of N-benzylacrylamides, which can be initiated by visible light to afford azaspirocyclic cyclohexadienones. rsc.org These methods offer mild reaction conditions and access to complex polycyclic systems in a single step. nih.govrsc.org

Reaction TypePrecursorKey FeaturesProductReference
Photoinduced Reductive Decarboxylative Radical CyclizationRedox-active ester with alkyne acceptorMetal-free, uses Eosin Y photocatalystAzaspirocycle with exo-alkene nih.gov
Photocatalyzed Cascade Meerwein Addition/CyclizationN-benzylacrylamides and aryldiazonium saltsVisible-light induced, C-F bond cleavageAzaspirocyclic cyclohexadienones rsc.org
Intramolecular Cyclization/Povarov Reaction CascadeIn situ generated 2-oxoimidazolium cationsForms 2 C-N and 2 C-C bonds, high diastereoselectivityPolycyclic aza-heterocycles rsc.org
Photoinduced Ag-Mediated Cyclization/DearomatizationN-benzylacrylamides and alkyl chlorooxoacetatesVisible-light promoted, free radical cascadeAzaspirocyclic compounds nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it ideal for generating molecular diversity and building complex scaffolds like spirocycles. researchgate.netrsc.org

A relevant example is the Prins-type cyclization, which can be adapted into a three-component coupling of a cyclic ketone (like cyclooctanone), a homoallylic alcohol, and an acid such as methanesulfonic acid. nih.govnih.gov This reaction can generate functionalized spirocyclic ethers, which can then be converted into the corresponding azaspirocycle through a subsequent two-step procedure involving the transformation of a mesylate or tosylate into a protected amine. nih.govnih.gov The power of MCRs lies in their ability to rapidly assemble complex precursors for spirocyclic systems from readily available starting materials in a one-pot fashion. researchgate.net

Named Reaction/TypeComponentsCatalyst/ConditionsProduct TypeReference
Prins-type CyclizationCyclic ketone, homoallylic alcohol, sulfonic acidNon-aqueous, 23°CSpirocyclic tetrahydropyranyl mesylates/tosylates nih.govnih.gov
Petasis ReactionBoronic acid, amine, carbonyl derivativeVariousHighly functionalized amines researchgate.net
1,3-Dipolar CycloadditionNitrilimines and isatin (B1672199) iminesMicrowave irradiation or classical heatingSpiro[indolin-3,3'-1,2,4-triazol] derivatives researchgate.net
Microwave-Assisted MCRVarious (e.g., aldehydes, active methylene (B1212753) compounds)Microwave irradiationDiverse spiro heterocycles rsc.org

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. numberanalytics.com These reactions can be powerful tools for constructing complex ring systems, including spirocycles, often with high stereocontrol. numberanalytics.comacs.org

Sigmatropic rearrangements, a class of pericyclic reactions, are particularly useful. wikipedia.org For instance, a nih.govrsc.org-Wittig rearrangement of an allylic ether can be used to form a homoallylic alcohol, setting a new carbon-carbon bond with high stereoselectivity. organic-chemistry.orglibretexts.org This strategy can be applied to precursors where the rearrangement forges one of the rings of the spirocycle. An Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement, can also give access to spirocyclic systems. nih.gov Another relevant transformation is the Favorskii rearrangement, which has been used to convert a spirocyclic piperidone into a spirocyclic pyrroline ester, effectively achieving a ring contraction to form the desired five-membered ring of an azaspirocycle. nih.gov These rearrangement strategies provide elegant solutions for the stereocontrolled synthesis of complex spirocyclic architectures.

Rearrangement TypeSubstrate ClassKey TransformationReference
nih.govrsc.org-Wittig RearrangementAllyl ethersAllyl ether → Homoallylic alcohol organic-chemistry.orglibretexts.org
researchgate.netrsc.org-Wittig RearrangementEthersEther → Secondary/tertiary alcohol organic-chemistry.org
Favorskii Rearrangementα-Halo ketonesCyclic α-halo ketone → Ring-contracted ester nih.gov
Claisen RearrangementAllyl vinyl ethersAllyl vinyl ether → γ,δ-Unsaturated carbonyl wikipedia.org
Pinacol Rearrangement1,2-DiolsDiol → Ketone (with C-C bond migration) youtube.comnumberanalytics.com

Stereoselective Synthesis and Chiral Induction in Azaspirocyclic Frameworks

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For azaspirocyclic frameworks like this compound, establishing the desired stereocenters is a critical aspect of the synthetic strategy. While specific methodologies for the stereoselective synthesis of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of related spirocyclic amino acids can be applied.

One common approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, in the synthesis of spiroisoxazolinoproline-based amino acids, a dipolarophile reaction with nitrile oxides has been shown to proceed with diastereoselectivity. nih.gov This method, which generates spiroisoxazolinoprolinates with a cis:trans diastereomeric ratio of approximately 1:4, allows for the separation of diastereomers and subsequent elaboration into enantiomerically pure N-protected amino acids. nih.gov Such strategies could potentially be adapted to the synthesis of the 2-azaspiro[4.7]dodecane system.

Another powerful strategy involves synergistic catalysis. A recently developed method for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones utilizes a combination of photocatalysis and organocatalysis. mdpi.com This [3+2] cycloaddition of cyclopropylamines with olefins, catalyzed by a BINOL-derived phosphoric acid, achieves high diastereoselectivity (up to 99:1) under mild, metal-free conditions. mdpi.com This highlights the potential of using chiral Brønsted acids to induce asymmetry in the formation of spirocyclic amine derivatives.

The table below summarizes key aspects of stereoselective strategies applicable to azaspirocyclic frameworks.

Synthetic StrategyKey FeaturesPotential Applicability to this compound
Diastereoselective Cycloaddition Reaction of an exocyclic methylene precursor with a dipole to generate diastereomeric spirocycles. nih.govA suitable precursor to the azaspiro[4.7]dodecane core with an exocyclic double bond could be employed in a cycloaddition reaction.
Synergistic Catalysis Combination of photocatalysis and a chiral organocatalyst to control stereochemistry in a cycloaddition reaction. mdpi.comA [3+2] cycloaddition strategy could be envisioned for the construction of the pyrrolidine ring of the target molecule with high diastereoselectivity.

Functionalization and Derivatization Routes of the Azaspiro[4.7]dodecane Core

Once the core azaspiro[4.7]dodecane structure is established, further functionalization and derivatization are often necessary to generate analogs for various applications. The presence of both a carboxylic acid and a secondary amine in this compound provides two key handles for chemical modification.

Carboxylic Acid Group Transformations for Analog Generation

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives, including amides and esters. These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Bond Formation: The coupling of the carboxylic acid with various amines to form amides is a common derivatization strategy. For sterically hindered amino acids, standard coupling reagents may not be efficient. In such cases, specialized reagents and conditions are required. A variety of coupling reagents have been developed for efficient amide bond formation. researchgate.netresearchgate.net The choice of reagent often depends on the specific substrates and the desired reaction conditions.

The following table provides examples of coupling reagents used for amide bond formation.

Coupling ReagentActivating AgentAdditive (Optional)Typical Solvent
HBTU-HOBt, DIPEADMF
HATU-HOAt, DIPEADMF
EDC-HOBt, DMAPDCM, DMF
DCC-HOBt, DMAPDCM, THF
TiCl4--Toluene

A practical example of a coupling reaction can be seen in the synthesis of substituted pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold, where HBTU was used as the activating agent in the presence of DIPEA in DMF. mdpi.com

Esterification: The conversion of the carboxylic acid to an ester is another important transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.comkhanacademy.org To drive the equilibrium towards the product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Amine Protection and Deprotection Strategies in Synthesis

During multi-step syntheses, it is often necessary to protect the secondary amine of the azaspiro[4.7]dodecane core to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Boc Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Boc Deprotection: The removal of the Boc group is generally accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. researchgate.netresearchgate.net In some cases, thermal deprotection can also be employed. researchgate.net The choice of deprotection conditions depends on the sensitivity of other functional groups in the molecule.

The table below outlines common conditions for Boc protection and deprotection.

TransformationReagentsSolventTemperature
Protection Boc₂O, Base (e.g., NEt₃, DMAP)DCM, THF, or ACNRoom Temperature
Deprotection (Acidic) TFA or HClDCM or DioxaneRoom Temperature
Deprotection (Thermal) HeatHigh-boiling solvent (e.g., Toluene)>100 °C

Introduction of Halogenated Moieties into Spirocyclic Structures

For the introduction of bromine, N-bromosuccinimide (NBS) is a commonly used reagent. The reaction conditions can be tuned to favor either radical-mediated or electrophilic bromination. In the context of a saturated spirocyclic system, functionalization of the carbon framework would likely proceed through a radical pathway, often initiated by light or a radical initiator.

Chemical Transformations and Reactivity Profiling of 2 Azaspiro 4.7 Dodecane 4 Carboxylic Acid Derivatives

Reactivity at the Spirocenter

Detailed Research Findings: The reactivity of spirocyclic compounds is often dictated by the inherent ring strain and the stereoelectronic effects originating from the spiro-junction. nih.govnih.gov Direct functionalization of the spiro-carbon is rare due to the high energy barrier associated with breaking a C-C bond at a quaternary center and the steric hindrance that prevents reagent access. Instead, the spirocenter's role is typically passive, directing the stereochemical outcome of reactions occurring at adjacent positions. oxfordsciencetrove.comlibretexts.org Any reaction that proceeds through an intermediate or transition state involving a change in hybridization at a neighboring atom will be influenced by the rigid spirocyclic framework. The fixed spatial arrangement of the two rings can lead to high diastereoselectivity in such reactions, as one face of the reacting center is often shielded. libretexts.org

FeatureDescriptionImplication for Reactivity
Atom Type Quaternary sp³ CarbonInert to most direct chemical transformations.
Steric Hindrance HighReagents cannot easily access the spiro-carbon.
Stereochemistry Potential for axial chiralityThe spirocenter acts as a permanent stereogenic center, influencing the diastereoselectivity of reactions on the rings. numberanalytics.com
Ring Strain ModerateThe fusion of a 5- and 8-membered ring creates conformational constraints that can influence reactivity at distal sites.

Transformations of the Azacycle Moiety

The secondary amine within the five-membered ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents.

Detailed Research Findings: Standard transformations for secondary amines are readily applicable to the 2-azaspiro[4.7]dodecane scaffold.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or subjected to reductive amination. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This transformation is often used to install functional groups or modify the electronic properties of the nitrogen atom.

Oxidation: Oxidation of the azacycle can lead to various products. Mild oxidation may yield stable nitroxide radicals, while stronger conditions could potentially lead to the formation of lactams through oxidation of the carbon adjacent to the nitrogen, a reaction observed in other cyclic amine systems. nih.gov

TransformationReagents and ConditionsProduct Type
N-Alkylation R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., ACN)Tertiary Amine
N-Acylation RCOCl (acyl chloride), Base (e.g., Et₃N), Solvent (e.g., DCM)Amide
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine
Buchwald-Hartwig Amination Ar-X (aryl halide), Pd catalyst, Ligand, BaseN-Aryl Amine

Chemical Conversions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position is a versatile handle for a variety of chemical modifications, enabling the synthesis of esters, amides, and alcohols. Analogous transformations have been reported for similar azaspirocyclic carboxylic acids. univ.kiev.uauniv.kiev.uaresearchgate.net

Detailed Research Findings: The carboxylic acid functionality can be converted into several other important functional groups using well-established synthetic protocols.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically mediated by carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol, (2-azaspiro[4.7]dodecan-4-yl)methanol.

Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide (B81097) (e.g., via its acyl chloride followed by reaction with sodium azide), which upon heating undergoes the Curtius rearrangement to yield an isocyanate. Trapping this intermediate with water or an alcohol provides an amine or a carbamate (B1207046), respectively, with loss of one carbon.

TransformationReagents and ConditionsProduct Functional Group
Esterification R-OH, H⁺ (cat.) or R-X, BaseEster (-COOR)
Amide Coupling R¹R²NH, Coupling Agent (e.g., EDC, HATU)Amide (-CONR¹R²)
Reduction to Alcohol 1. LiAlH₄, 2. H₂OPrimary Alcohol (-CH₂OH)
Curtius Rearrangement 1. SOCl₂, 2. NaN₃, 3. Heat (Δ), 4. H₂OAmine (-NH₂)

Ring Expansion and Contraction Reactions within Spirocyclic Systems

Rearrangement reactions provide a powerful strategy for altering the core scaffold of spirocyclic systems, enabling access to novel ring combinations. nih.govresearchgate.net

Detailed Research Findings: Specific rearrangement reactions can be employed to modify the ring sizes within the spirocyclic framework.

Tiffeneau-Demjanov Rearrangement: This reaction sequence can achieve a one-carbon ring expansion of a cycloalkanone. wikipedia.orgnumberanalytics.com For the 2-azaspiro[4.7]dodecane system, if a ketone were present on the eight-membered ring (e.g., at C-8), conversion to a 1-aminomethyl-cycloalkanol followed by treatment with nitrous acid could induce expansion of the cyclooctane (B165968) ring to a cyclononane (B1620106) ring, generating a new 2-azaspiro[4.8]tridecane scaffold. libretexts.org

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com If a ketone derivative of the spirocycle is converted to its corresponding oxime, treatment with acid (e.g., H₂SO₄, PPA) would induce rearrangement. nih.gov Depending on the position of the ketone and the stereochemistry of the oxime, this could lead to the expansion of either the five-membered or the eight-membered ring, resulting in a larger lactam ring. wikipedia.orgacs.org

Ring Contraction: Ring contractions are also known for spirocyclic systems, often proceeding through carbenoid intermediates (Wolff rearrangement) or cationic rearrangements (a type of pinacol (B44631) rearrangement). rsc.orgwikipedia.org For instance, a cyclic α-diazoketone on the eight-membered ring could, via a Wolff rearrangement, contract to a seven-membered ring.

Application of Radical Chemistry in Spirocyclic Functionalization

Radical chemistry offers modern and powerful methods for the late-stage functionalization of complex molecules by targeting C-H bonds, which are typically unreactive. ethernet.edu.et

Detailed Research Findings: The aliphatic backbone of the 2-azaspiro[4.7]dodecane system is amenable to functionalization through radical-mediated pathways.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions. rsc.orgrsc.org This approach can be used for tandem reactions, such as an intramolecular 1,5-hydrogen atom transfer (HAT) followed by cyclization, to synthesize complex spirocyclic lactams from appropriately substituted precursors. nih.govacs.orgresearchgate.net For the 2-azaspiro[4.7]dodecane scaffold, photoredox methods could enable C-H functionalization at various positions on the carbocyclic ring.

Minisci Reaction: The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic heterocycle. wikipedia.orgprinceton.edu While the azacycle in 2-azaspiro[4.7]dodecane is not aromatic, related radical addition reactions can be envisioned. For example, radical precursors could be added to an activated derivative of the azacycle, such as an N-acyliminium ion, which could be generated in situ. Modern photoredox-mediated Minisci-type reactions have expanded the scope of radical alkylations to non-aromatic systems under milder conditions. nih.govacs.org

Radical Spirocyclization: Many modern synthetic strategies employ radical reactions to construct the spirocyclic core itself. researchgate.netresearchgate.net These methods often involve the cyclization of a radical onto an alkene, alkyne, or arene, demonstrating the utility of radical chemistry in building these complex three-dimensional structures. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Azaspiro[4.7]dodecane-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

The ¹H NMR spectrum is expected to show a complex set of overlapping signals for the methylene (B1212753) protons of the cyclooctane (B165968) and pyrrolidine (B122466) rings. The proton on the chiral center at C4 would likely appear as a multiplet, with its chemical shift influenced by the adjacent carboxylic acid and nitrogen atom. The N-H proton of the secondary amine would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the downfield region (typically 170-185 ppm). The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. The remaining methylene carbons of the two rings would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings within the individual spin systems of the pyrrolidine and cyclooctane rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule and confirming the spirocyclic junction.

Stereochemical assignments, particularly the relative configuration at the C4 position, can be inferred from Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10-12 (broad s)175-180
C4-H3.5-4.0 (m)60-65
Pyrrolidine CH₂2.8-3.5 (m)45-55
Spiro C-70-80
Cyclooctane CH₂1.2-2.0 (m)25-40

Note: These are predicted chemical shift ranges based on related structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The molecular formula of C₁₁H₁₉NO₂ gives a calculated monoisotopic mass of 197.1416 u. An experimentally determined mass that is within a few parts per million (ppm) of this value would provide strong evidence for the molecular identity of the compound.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For a carboxylic acid, a characteristic fragmentation is the loss of the carboxyl group as CO₂ (44 u) or the entire carboxylic acid moiety (COOH, 45 u). Cleavage of the pyrrolidine or cyclooctane ring can also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted)Ion Structure
197[M]⁺
152[M - COOH]⁺
153[M - CO₂]⁺

Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization method and energy.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

The resulting crystal structure would definitively confirm the connectivity of the atoms, the spirocyclic nature of the molecule, and the conformation of both the pyrrolidine and the cyclooctane rings. Furthermore, for a chiral compound that crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter at C4. This is a crucial piece of information for understanding the biological activity of chiral molecules.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of chiral compounds in solution.

For this compound, the carboxylic acid chromophore is the primary group that would give rise to a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration of the C4 stereocenter can be confidently assigned. This method is a powerful alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained.

Computational Chemistry and Theoretical Studies on 2 Azaspiro 4.7 Dodecane 4 Carboxylic Acid

Conformational Analysis and Energy Landscapes of Spirocyclic Systems

The three-dimensional structure of 2-Azaspiro[4.7]dodecane-4-carboxylic acid is defined by the fusion of a five-membered pyrrolidine (B122466) ring and an eight-membered cyclooctane (B165968) ring, sharing a single spiro carbon atom. This arrangement imparts significant conformational rigidity compared to linear molecules, yet allows for a range of distinct spatial arrangements. Conformational analysis aims to identify the stable conformers of the molecule and map their relative energies, providing a picture of the molecule's energy landscape.

Computational approaches to conformational analysis typically begin with a systematic or stochastic search to generate a wide range of possible conformations. These structures are then subjected to energy minimization using molecular mechanics force fields to identify local energy minima on the potential energy surface. For spirocyclic systems, the puckering of both rings and the relative orientation of substituents are key determinants of conformational preferences. nih.gov The analysis of these conformations can reveal the most likely shapes the molecule will adopt in different environments.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For a molecule like this compound, this landscape can be complex, with multiple energy minima (stable conformers) separated by energy barriers (transition states). nih.gov Understanding this landscape is crucial for predicting the molecule's dynamic behavior and its ability to interact with biological targets. Computational methods can map out these landscapes, providing a foundation for understanding the molecule's properties. researchgate.net

A representative table of conformational analysis results for a hypothetical spirocyclic system is shown below, illustrating the kind of data generated in such studies.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Ring Pucker Parameters
A 0.00Angle 1: 35.2, Angle 2: -150.1Ring 1: Twist, Ring 2: Boat-Chair
B 1.25Angle 1: 45.8, Angle 2: 175.4Ring 1: Envelope, Ring 2: Chair-Chair
C 2.80Angle 1: -30.5, Angle 2: -160.9Ring 1: Twist, Ring 2: Crown

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. DFT methods can accurately predict a variety of molecular properties by solving the Schrödinger equation in an approximate manner. mdpi.com

One of the primary applications of DFT is the calculation of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ekb.eg

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. For this compound, the MEP would likely show a negative potential around the carboxylic acid group and a variable potential around the nitrogen atom, depending on its protonation state.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. ekb.eg These parameters are derived from the HOMO and LUMO energies and offer a more nuanced view of the molecule's chemical behavior.

Below is a table summarizing typical electronic properties that can be calculated for a molecule like this compound using DFT.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVRelates to electron-donating ability
LUMO Energy -1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability
Dipole Moment 2.5 DMeasure of molecular polarity
Mulliken Atomic Charges N: -0.45, O(carbonyl): -0.60Partial charges on key atoms

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and stability in different environments. mdpi.com An MD simulation calculates the trajectory of each atom in the molecule by solving Newton's equations of motion, taking into account the forces between atoms as defined by a force field. nih.gov

A key application of MD is in enhanced conformational sampling. While conformational searches can identify stable energy minima, MD simulations can explore the transitions between these minima, providing a more complete picture of the molecule's accessible conformations. nih.gov By simulating the molecule in a solvent, such as water, it is possible to observe how the solvent influences its conformational preferences and dynamics.

MD simulations are also used to assess the stability of specific conformations or of complexes between the molecule and a biological target. mdpi.com By analyzing the trajectory of the simulation, one can calculate various parameters, such as the root-mean-square deviation (RMSD) to monitor structural changes, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The stability of intramolecular hydrogen bonds and interactions with solvent molecules can also be analyzed. nih.gov

The following table presents typical data that can be extracted from an MD simulation to assess the stability of a molecule.

ParameterValueInterpretation
Average RMSD 1.5 ÅOverall structural stability over time
Average RMSF (Ring 1) 0.8 ÅFlexibility of the pyrrolidine ring
Average RMSF (Ring 2) 1.2 ÅFlexibility of the cyclooctane ring
Solvent Accessible Surface Area 250 ŲExposure of the molecule to the solvent

Ligand-Target Interaction Modeling: Molecular Docking and Binding Site Prediction for Spirocyclic Scaffolds

The rigid, three-dimensional nature of spirocyclic scaffolds like this compound makes them attractive candidates for drug design. sigmaaldrich.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for understanding the potential biological activity of the molecule and for guiding the design of more potent and selective inhibitors. mdpi.com

Molecular docking algorithms explore various possible binding poses of the ligand within the active site of a protein and score them based on their predicted binding affinity. mdpi.com The scoring functions typically account for factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group and the nitrogen atom are likely to be key pharmacophoric features that engage in specific interactions with a target protein. nih.gov

A typical output from a molecular docking study is summarized in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Kinase A -8.5Asp145, Lys72, Phe80Hydrogen bond, Salt bridge, Pi-Pi stacking
Protease B -7.2Gly101, Val120Hydrogen bond, Hydrophobic interactions
Receptor C -9.1Arg250, Tyr110Cation-Pi, Hydrogen bond

Biological Research Applications and Structure Activity Relationship Sar Studies

Design Principles for Azaspirocyclic Scaffolds in Target-Oriented Research

The use of spirocyclic scaffolds, particularly azaspirocycles, in medicinal chemistry is driven by a set of core design principles aimed at overcoming the limitations of traditional "flat" aromatic structures. tandfonline.com A primary advantage of these scaffolds is their inherent three-dimensionality. bldpharm.com The quaternary spirocyclic carbon atom forces the connected rings into perpendicular orientations, creating a rigid, well-defined exit vector for substituents. This structural rigidity can lock the conformation of a molecule, which helps to optimize the orientation of functional groups for binding to biological targets, potentially leading to improved potency and selectivity. tandfonline.combldpharm.com

A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³), which measures molecular complexity and saturation. bldpharm.com Increasing the Fsp³ value generally correlates with improved clinical success, partly by enhancing physicochemical properties. bldpharm.com Azaspirocyclic scaffolds inherently increase the Fsp³ of a molecule, which can lead to significant improvements in properties crucial for drug development. bldpharm.com For instance, the replacement of traditional heterocyclic rings like piperazine (B1678402) or morpholine (B109124) with azaspirocyclic motifs has been shown to increase solubility, modulate basicity, and decrease lipophilicity. tandfonline.com

In target-oriented research, these principles are applied to fine-tune molecular properties. For example, in the development of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles successfully lowered lipophilicity (logD values) and improved metabolic stability. bldpharm.com Similarly, when designing inhibitors for protein tyrosine phosphatase 2 (SHP2), spirocyclic scaffolds were introduced to maintain the precise orientation of a primary amine group, ensuring critical hydrogen bond interactions with the target enzyme were preserved or enhanced. bldpharm.com The increasing commercial availability of diverse azaspirocyclic building blocks has further facilitated their integration into drug discovery programs, allowing medicinal chemists to move beyond planar structures and explore a more complex and advantageous chemical space. tandfonline.com

Table 1: Advantages of Incorporating Azaspirocyclic Scaffolds in Drug Design
Design PrincipleStructural EffectResulting Physicochemical/Pharmacological AdvantageExample Application
Increased Three-Dimensionality (Fsp³)Creates non-planar, complex molecular shapes. bldpharm.comImproved solubility, metabolic stability, and receptor/ligand complementarity. tandfonline.combldpharm.comGeneral improvement in drug-like properties. bldpharm.com
Conformational RigidityLocks rotatable bonds and fixes the spatial orientation of substituents. tandfonline.comEnhanced binding affinity, potency, and target selectivity. tandfonline.combldpharm.comOptimization of SHP2 inhibitors by maintaining H-bond interactions. bldpharm.com
Bioisosteric ReplacementServes as a non-classical replacement for common heterocycles (e.g., piperazine). tandfonline.comModulation of pKa, lipophilicity, and metabolic profile. tandfonline.combldpharm.comReplacement of morpholine in MCHr1 antagonists to improve selectivity and stability. bldpharm.com
Vectorial OrientationProvides well-defined exit vectors for peripheral chemical modifications.Systematic exploration of chemical space for structure-activity relationship (SAR) studies.Design of libraries for screening against various biological targets. tandfonline.com

Exploration of Peroxide-Bridged Azaspiro[4.7]dodecane Cores as Bioactive Frameworks (e.g., Perpyrrospirone A)

Natural products remain a vital source of structurally novel and biologically active compounds. Marine-derived fungi, in particular, are known producers of complex secondary metabolites with potent biological activities, including cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. researchgate.net A striking example is Perpyrrospirone A , a natural product isolated from the marine-derived fungus Penicillium citrinum. researchgate.net

This molecule is distinguished by its unprecedented and highly complex 6/5/6/8/5/13/6 oxahexacyclic scaffold. researchgate.net Central to this intricate architecture is a unique peroxide-bridged 8,9-dioxa-2-azaspiro[4.7]dodecane core . researchgate.net The discovery of Perpyrrospirone A represents the first example of a hirsutellone peroxide, highlighting nature's ability to construct elaborate and unique chemical frameworks. researchgate.net The presence of the peroxide bridge within the azaspiro[4.7]dodecane system is particularly noteworthy, as peroxide-containing natural products often exhibit significant biological activities. The structural complexity and novelty of frameworks like Perpyrrospirone A make them compelling subjects for further investigation into their biosynthetic pathways and potential therapeutic applications.

Mechanistic Studies of Molecular Interactions with Biological Macromolecules

Enzyme Inhibition Mechanism Investigations

The unique structural features of azaspirocyclic scaffolds make them highly valuable motifs for the design of potent and selective enzyme inhibitors. nih.gov A key goal of mechanistic studies is to elucidate precisely how these inhibitors interact with their target enzymes at a molecular level. nih.gov Such investigations are critical for rational drug design and optimization.

Azaspirocyclic frameworks have been successfully incorporated into inhibitors for a range of enzyme targets. For instance, azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles were developed as potent and highly selective inhibitors of the G2019S mutant of Leucine Rich Repeat Protein Kinase 2 (LRRK2), a key target in Parkinson's disease. researchgate.netnih.gov These compounds were designed as bioisosteric replacements for a phenylsulfonamide group, leading to inhibitors with over 2000-fold selectivity for the mutant kinase and the ability to penetrate the brain. nih.gov

In the field of epigenetics, azaspiro[n.2]alkane motifs have been installed into histone deacetylase (HDAC) inhibitors. acs.org This modification resulted in compounds with good enzymatic and cellular activity, high selectivity against specific HDAC isoforms (HDACs 6 and 8), and improved pharmacokinetic profiles. acs.orgresearchgate.net Mechanism of action (MOA) studies for such inhibitors aim to characterize the specific binding interactions within the enzyme's active site, clarifying how the spirocyclic scaffold contributes to potency and selectivity. nih.gov

Table 2: Examples of Enzyme Targets for Azaspirocyclic Inhibitors
Enzyme TargetTherapeutic AreaAzaspirocyclic Scaffold ExampleKey Finding
Leucine Rich Repeat Protein Kinase 2 (LRRK2)Parkinson's DiseaseAzaspirocyclic 1H-3,4,5-trisubstituted pyrazolesAchieved >2000-fold selectivity for the G2019S mutant and brain penetrance. researchgate.netnih.gov
Histone Deacetylases (HDACs)CancerAzaspiro[n.2]alkanesInstallation of the motif led to good potency and high selectivity over other HDAC isoforms. acs.orgresearchgate.net
Polo-like kinase 4 (PLK4)CancerGeneric AzaspirocycleReplacement of a labile alkene with a spirocyclic element improved drug-like properties. tandfonline.com
SHP2 PhosphataseCancerGeneric AzaspirocycleThe scaffold maintained the required orientation of a primary amine for key H-bond interactions. bldpharm.com

Receptor Ligand Binding Characterization

The conformational rigidity of azaspirocyclic scaffolds is a significant asset in the design of selective receptor ligands. By pre-organizing the pharmacophoric elements of a molecule, these scaffolds can reduce the entropic penalty of binding and enhance affinity for the target receptor.

A notable example is the development of diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Synthetic ligands from this series demonstrated high binding affinity, with Kᵢ values below 35 nM for the human α4β2 subtype, while showing very low affinity for other nAChR subtypes (α7, α3β4, and muscle type). nih.gov This high degree of selectivity is crucial for minimizing off-target effects.

In another research program, azaspirocycles were used to develop antagonists for the melanin concentrating hormone receptor 1 (MCHr1). bldpharm.com The introduction of a 2-oxa-6-azaspiro[3.3]heptane moiety was a key step in optimizing a lead compound, resulting in a molecule with favorable physicochemical properties and improved selectivity against the hERG channel, a common anti-target in drug discovery. bldpharm.com Furthermore, ligands for sigma (σ) receptors have been developed by connecting spirocyclic systems to a tetrahydroisoquinoline moiety. nih.gov Binding characterization revealed that both the nature of the spirocycle and the linker connecting the two fragments were critical determinants of binding affinity and selectivity for σ₁ versus σ₂ receptors. nih.gov

Table 3: Examples of Receptor Targets for Azaspirocyclic Ligands
Receptor TargetLigand TypeAzaspirocyclic Scaffold ExampleKey Binding Finding
α4β2 Nicotinic Acetylcholine ReceptorAntagonistDiazaspirocyclic seriesHigh affinity (Kᵢ < 35 nM) and high selectivity over other nAChR subtypes. nih.gov
Melanin Concentrating Hormone Receptor 1 (MCHr1)Antagonist2-Oxa-6-azaspiro[3.3]heptaneImproved selectivity against hERG and favorable physicochemical properties. bldpharm.com
Sigma (σ) Receptors (σ₁/σ₂)LigandSpiro[ tandfonline.combenzopyran-1,1′-cyclohexan]-4′-amineAffinity and selectivity were dependent on the spirocyclic core, linker, and stereochemistry. nih.gov

Structure-Activity Relationship (SAR) Derivation for Azaspirocyclic Motifs

The systematic derivation of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the iterative optimization of lead compounds. The well-defined and rigid nature of azaspirocyclic motifs provides an excellent platform for conducting SAR studies, as changes to substituents on the scaffold result in predictable geometric alterations.

SAR studies on allosteric SHP2 inhibitors led to the design of a spirocyclic fused ring system that enhanced cellular potency and improved pharmacokinetic performance. nih.gov In the development of proteolysis-targeting chimeras (PROTACs) for Interleukin-1 receptor-associated kinase 4 (IRAK4), various azaspirocycles were incorporated into the linker region. acs.org Subsequent SAR analysis demonstrated that the attachment point of the linker to the ligand for the E3 ligase was critical; a 5'-substitution on the thalidomide-type ligand was found to be more favorable for degradation efficacy than a 4'-substitution. acs.org

For σ receptor ligands, SAR studies established several key principles:

The spirocyclic 2-benzopyran scaffold was more favorable for σ₂ receptor affinity compared to a ring-contracted 2-benzofuran system. nih.gov

Flexible alkyl chains as linkers generally resulted in higher σ affinity than more rigid amide linkers. nih.gov

Stereochemistry played a crucial role, with cis-configured cyclohexanamine derivatives showing higher σ₁ affinity than their trans counterparts. nih.gov

Prodrug and Bioconjugation Strategies for Spirocyclic Carboxylic Acids in Chemical Biology

The carboxylic acid functional group is a common feature in bioactive molecules, often critical for target binding through ionic interactions. researchgate.net However, its polar, ionizable nature can negatively impact bioavailability by limiting membrane permeability. researchgate.net Prodrug strategies offer a powerful solution to this challenge by temporarily masking the carboxylic acid, thereby improving its physicochemical properties. nih.gov

For spirocyclic carboxylic acids like 2-azaspiro[4.7]dodecane-4-carboxylic acid, the most common and versatile prodrug approach is conversion to an ester. researchgate.netuobabylon.edu.iq The ester acts as a carrier moiety that is cleaved in vivo by ubiquitous esterase enzymes to release the active parent drug. uobabylon.edu.iq This strategy offers several advantages:

Improved Permeability : By masking the ionizable carboxyl group, an ester prodrug is more lipophilic and can more readily cross biological membranes, such as the intestinal wall, leading to improved oral absorption. researchgate.net

Modulated Solubility : The choice of the alcohol used to form the ester (the "promoiety") can be tailored to either increase or decrease water solubility as needed. For instance, linking to a polar group like an amino acid can enhance solubility for intravenous formulations. nih.gov

Controlled Release : The steric and electronic properties of the promoiety can be adjusted to control the rate of enzymatic hydrolysis, allowing for fine-tuning of the drug's release profile. uobabylon.edu.iq

Beyond simple esters, more sophisticated bioconjugation strategies can be employed. The carboxylic acid serves as a convenient chemical handle for conjugation to larger molecules, such as peptides, polymers (e.g., polyethylene (B3416737) glycol), or antibodies. This is typically achieved by forming a stable amide bond. Such bioconjugates can be designed to achieve targeted drug delivery, extend the drug's half-life in circulation, or further improve its solubility profile.

Patent Landscape and Academic Innovations in Spirocyclic Chemistry

Analysis of Patent Applications Featuring 2-Azaspiro[4.7]dodecane and Related Spirocyclic Structures

The introduction of spirocyclic motifs is a recognized strategy for achieving structural novelty, a key criterion for patentability. researchgate.net While specific patent applications for 2-Azaspiro[4.7]dodecane-4-carboxylic acid are not prominently detailed in public literature, an analysis of related structures reveals a clear trend in leveraging spirocyclic scaffolds for commercial applications. The inherent rigidity and three-dimensionality of these compounds are seen as advantageous for designing molecules with improved drug-like properties. nih.gov

Patents for spirocyclic compounds span a range of applications, from therapeutics to fragrances. For instance, a patent has been granted for 1-Oxaspiro-[4.7]-dodecane derivatives, which are structurally related to the azaspiro[4.7]dodecane core, for use as fragrance ingredients. google.com This highlights the versatility of the spiro[4.7]dodecane framework. In the pharmaceutical sector, the patenting of spirocycles is often driven by their potential to improve physicochemical and pharmacokinetic profiles of drug candidates. tandfonline.com The introduction of a spirocyclic moiety can enhance properties such as solubility and metabolic stability while locking the molecule's conformation to improve binding affinity with biological targets. tandfonline.commdpi.com This conformational restriction is a valuable feature for designing potent and selective drugs. tandfonline.com

The following table provides examples of the types of spirocyclic structures that are the subject of patent applications and their intended uses.

Patent/Compound ClassCore Spirocyclic StructureIntended Application/Significance
1-Oxaspiro-[4.7]-dodecanesSpiro[4.7]dodecaneFragrance compositions google.com
Spiro-proline macrocyclesSpiro-prolinePan-genotypic HCV-NS3/4a protease inhibitor tandfonline.com
SpiropyrimidinetrionesSpiro-pyrimidineDNA gyrase inhibitors for antibacterial agents (e.g., ETX0914) tandfonline.com
2-oxa-6-azaspiro[3.4]octaneAzaspiro[3.4]octaneUsed to reduce hERG inhibition and lipophilicity in bioactive compounds tandfonline.com

Academic Contributions to Patentable Discoveries in Spirocyclic Compound Synthesis and Application

Academic research forms the bedrock upon which patentable discoveries in spirocyclic chemistry are built. Universities and research institutions contribute by developing novel synthetic methodologies, identifying new biological activities, and exploring the vast structural diversity of spirocyclic compounds found in nature. mdpi.comnih.gov These fundamental investigations provide the proof-of-concept and the chemical tools necessary for commercial development.

One of the primary contributions from academia is the creation of new and efficient synthetic routes to complex spirocycles. mdpi.com For example, academic labs have pioneered multicomponent domino reactions and photocatalytic methods to construct spirocyclic frameworks with high efficiency and stereoselectivity. mdpi.comresearchgate.net These methods enable the synthesis of diverse libraries of spiro compounds that can be screened for biological activity, leading to the identification of promising hit compounds for drug discovery programs. mdpi.com Research into natural products is another critical area of academic contribution. nih.gov Many natural products feature spirocyclic motifs and exhibit potent biological activity. nih.gov Academic studies that isolate, characterize, and synthesize these natural products often inspire the design of novel, patentable synthetic analogues with improved properties. nih.gov

The table below illustrates the relationship between academic research and its potential for commercial patenting.

Academic ContributionDescriptionPotential Patentable Application
Novel Synthesis Methods Development of microwave-assisted, multicomponent domino reactions for synthesizing diverse spiro compounds. mdpi.comEfficient, scalable synthesis of novel spirocyclic drug candidates.
Natural Product Synthesis Total synthesis and structural analysis of spirocyclic natural products like spirotriprostatine. nih.govDesign of simplified, more potent synthetic analogues for therapeutic use.
Biological Screening In vitro screening of newly synthesized spirocycles against cancer cell lines to identify compounds with antiproliferative activity. mdpi.comresearchgate.netIdentification of new lead compounds and scaffolds for oncology drug development.
Methodology Development Creation of photocatalytic, transition-metal-free cyclopropanation methods to access novel spirocycles. researchgate.netNew chemical entities and platform technologies for building spirocyclic libraries.

Strategies for Expanding Chemical Space with Novel Spirocyclic Scaffolds

Expanding the accessible chemical space with novel spirocyclic scaffolds is a primary goal for medicinal chemists seeking to overcome the limitations of traditional "flat" aromatic compounds. researchgate.net The focus is on creating greater three-dimensionality to improve interactions with complex biological targets. tandfonline.com A variety of strategies are being employed to design and synthesize new generations of spirocycles.

A key strategy involves the systematic modification of the spirocyclic core. This can be achieved by altering the size of the constituent rings, introducing different heteroatoms, changing the oxidation state of atoms within the scaffold, and controlling the relative stereochemistry of substituents. nih.govresearchgate.net This approach allows for the fine-tuning of the spatial arrangement of functional groups, which is critical for optimizing molecular properties and biological activity. nih.gov For example, research has demonstrated the preparation of libraries of spirocycles with incremental changes to the nitrogen-bearing ring size and the orientation of diversification sites. researchgate.net

Diversity-oriented synthesis (DOS) is another powerful strategy used to create large collections of structurally diverse spiro compounds for high-throughput screening. researchgate.net This approach, combined with the use of novel and varied building blocks like spiro[3.3]heptanes and spiro[3.4]octanes, provides access to previously underexplored regions of chemical space. sigmaaldrich.com Furthermore, computational techniques are increasingly being used to guide the design of new scaffolds and predict their properties, accelerating the discovery process. researchgate.net The development of innovative synthetic reactions, such as new palladium- or cobalt-catalyzed cyclizations, continues to be crucial for constructing complex and novel spirocyclic frameworks that were previously inaccessible. researchgate.netnih.gov

The following table summarizes the key strategies for expanding chemical space with spirocyclic scaffolds.

StrategyDescriptionExample
Scaffold Modification Systematically altering ring size, heteroatom composition, oxidation state, and stereochemistry. nih.govresearchgate.netCreating a series of N-Boc protected spirocycles with varying nitrogenous ring sizes (e.g., pyrrolidinone vs. piperidone) nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS) Building large libraries of structurally diverse compounds for screening purposes. researchgate.netRecombination of natural product fragments with a spirocyclic core to increase three-dimensionality for GPCR-targeted libraries. tandfonline.com
Novel Building Blocks Utilizing unique, pre-formed spirocyclic modules to construct more complex molecules. sigmaaldrich.comEmploying spiro[3.3]heptanes and thia-azaspiro[3.4]octanes to create scaffolds with defined exit vectors for substituents. sigmaaldrich.com
Advanced Synthetic Methods Developing new chemical reactions to access novel spirocyclic frameworks. researchgate.netnih.govA cobalt(III)-catalyzed protocol for synthesizing oxa-spirocyclic compounds from phenoxy acetamide and alkynes. researchgate.net
Fragment-Based Design Fusing molecular fragments with a spirocyclic linker to enhance pharmacokinetic properties. tandfonline.comReplacing a flexible piperazine (B1678402) ring with a rigid spirocyclic analogue to improve target selectivity for PARP-1 inhibitors. tandfonline.com

Q & A

Q. What experimental designs mitigate systematic errors in azaspiro compound characterization?

  • Answer: Redundant spectroscopic analyses (e.g., 2D NMR for stereochemical confirmation) and cross-laboratory validation reduce instrumentation bias. For synthetic yields, internal standards (e.g., deuterated analogs) control for losses during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.